molecular formula C14H18O6 B2761482 Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate CAS No. 85977-51-1

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate

Cat. No.: B2761482
CAS No.: 85977-51-1
M. Wt: 282.292
InChI Key: XPKRDESWBQNMAQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and an oxoethoxy group attached to a phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate typically involves the reaction of 4-(2-methoxy-1-methyl-2-oxoethoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
  • Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)
  • 1-methoxy-2-methyl-

Uniqueness

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

methyl 2-[4-(1-methoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKRDESWBQNMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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